molecular formula C16H15F3N2O4 B4078461 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane

2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane

Cat. No.: B4078461
M. Wt: 356.30 g/mol
InChI Key: XSRMFFPWPJVIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been investigated in detail.

Mechanism of Action

The mechanism of action of 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various genes that are important in the immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane in lab experiments is its specificity for the NF-κB signaling pathway. This allows for targeted inhibition of this pathway without affecting other pathways. One limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research on 2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane. One direction is the investigation of its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another direction is the investigation of its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and to investigate its potential toxicity in vivo.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in various scientific research studies. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Scientific Research Applications

2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane has been investigated for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory diseases.

Properties

IUPAC Name

oxazinan-2-yl-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)11-4-3-5-12(8-11)23-10-13-9-14(20-25-13)15(22)21-6-1-2-7-24-21/h3-5,8-9H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRMFFPWPJVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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